molecular formula C25H21N7O4S B11292139 5-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

5-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11292139
M. Wt: 515.5 g/mol
InChI Key: LLGWSLRRYLFQSZ-UHFFFAOYSA-N
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Description

5-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 5-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps. The synthetic route often starts with the preparation of the triazoloquinazoline core, followed by the introduction of the piperazine and nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions. Common reagents and conditions for these reactions include hydrogen gas, catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.

    Biology: It may be used in research related to enzyme inhibition and receptor binding studies.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit bacterial enzymes or bind to specific receptors, disrupting normal cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and piperazine derivatives. What sets 5-[4-(4-Nitrophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline apart is its combination of functional groups, which provides unique chemical and biological properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H21N7O4S

Molecular Weight

515.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline

InChI

InChI=1S/C25H21N7O4S/c33-32(34)19-12-10-18(11-13-19)29-14-16-30(17-15-29)23-21-8-4-5-9-22(21)31-24(26-23)25(27-28-31)37(35,36)20-6-2-1-3-7-20/h1-13H,14-17H2

InChI Key

LLGWSLRRYLFQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6

Origin of Product

United States

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